molecular formula C9H8BrFN2 B13056721 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B13056721
M. Wt: 243.08 g/mol
InChI Key: DTFNZIHWGJYEBN-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2. It is a derivative of propanenitrile, featuring an amino group, a bromo group, and a fluoro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:

    Formation of an imine: The aldehyde reacts with an amine to form an imine intermediate.

    Addition of a nitrile: The imine intermediate reacts with a nitrile source, such as potassium cyanide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and reduction reactions: The amino group can be oxidized to form nitro compounds or reduced to form primary amines.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution reactions: Products include substituted phenylpropanenitriles.

    Oxidation reactions: Products include nitro derivatives.

    Reduction reactions: Products include primary amines.

    Coupling reactions: Products include biaryl compounds.

Scientific Research Applications

3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(4-fluorophenyl)propanoic acid
  • 3-Bromo-2-fluorophenylpropanenitrile
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

3-amino-3-(2-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2

InChI Key

DTFNZIHWGJYEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CC#N)N

Origin of Product

United States

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